molecular formula C22H29N3O2 B2619597 2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034615-81-9

2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2619597
CAS RN: 2034615-81-9
M. Wt: 367.493
InChI Key: XIFGJPUCEWLKDX-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPA is a small molecule that belongs to the class of acetamides and has a molecular formula of C26H36N2O2. EPPA is synthesized using a complex chemical process that involves several steps, as described below.

Mechanism of Action

The exact mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor and the regulation of calcium ion influx into cells. 2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide has been shown to inhibit the activity of voltage-gated calcium channels and enhance the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide has been shown to exhibit various biochemical and physiological effects such as the modulation of calcium signaling, the regulation of ion channel activity, and the enhancement of neuronal survival. 2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide has also been shown to exhibit antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various oxidative stress-related disorders such as neurodegenerative diseases and cancer.

Advantages and Limitations for Lab Experiments

2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide has several advantages for lab experiments such as its high binding affinity towards the sigma-1 receptor, its ability to modulate the activity of various ion channels and neurotransmitter receptors, and its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. However, 2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide also has some limitations such as its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the research on 2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide such as the optimization of its chemical synthesis, the development of novel derivatives with improved pharmacological properties, the elucidation of its exact mechanism of action, and the evaluation of its potential therapeutic applications in various neurological disorders. 2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide also has potential applications in other fields such as cancer research, where it could be used as a potential anticancer agent due to its antioxidant and anti-inflammatory properties. Overall, 2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide is a promising small molecule that has the potential to make significant contributions to various fields of scientific research.

Synthesis Methods

The synthesis of 2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide involves the reaction of 4-ethoxybenzoyl chloride with 1-(2-methylpyridin-4-yl)piperazine followed by the reaction of the resulting intermediate with N-benzyl-N-methylamine. The final product, 2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide, is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. 2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide has been shown to exhibit significant binding affinity towards the sigma-1 receptor, a protein that is involved in various physiological processes such as pain perception, memory formation, and neuronal survival. 2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide has also been shown to modulate the activity of various ion channels and neurotransmitter receptors, which makes it a potential candidate for the development of novel drugs for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-3-27-21-6-4-18(5-7-21)15-22(26)24-16-19-9-12-25(13-10-19)20-8-11-23-17(2)14-20/h4-8,11,14,19H,3,9-10,12-13,15-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFGJPUCEWLKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide

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